5-Chloropyrazine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

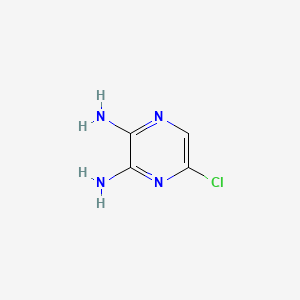

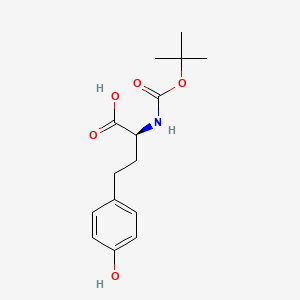

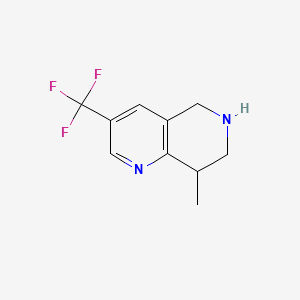

5-Chloropyrazine-2,3-diamine is a chemical compound with the CAS Number: 1259479-81-6 . It has a molecular weight of 144.56 . The IUPAC name for this compound is 5-chloro-2,3-pyrazinediamine .

Molecular Structure Analysis

The molecular formula of 5-Chloropyrazine-2,3-diamine is C4H5ClN4 . The InChI code for this compound is 1S/C4H5ClN4/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,6,8) (H2,7,9) .Physical And Chemical Properties Analysis

5-Chloropyrazine-2,3-diamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Antimycobacterial Agents

5-Chloropyrazine-2,3-diamine: has been studied for its potential use as an antimycobacterial agent. Derivatives of this compound, such as 5-chloro-N-phenylpyrazine-2-carboxamides , have shown significant in vitro activity against Mycobacterium tuberculosis. These compounds can inhibit mycobacterial fatty acid synthase I, which is crucial for the survival of mycobacteria .

Synthesis of Heterocyclic Compounds

This chemical serves as a key precursor in the synthesis of various heterocyclic compounds. Due to the presence of multiple reactive sites, it can undergo a range of chemical reactions, leading to the formation of complex structures that are valuable in medicinal chemistry and material science .

Chemical Research and Development

In R&D, 5-Chloropyrazine-2,3-diamine is used for developing new chemical entities. Its chloro and amino groups make it a versatile building block for constructing new molecules with potential pharmacological activities .

Pharmaceutical Intermediates

The compound is also utilized as an intermediate in the pharmaceutical industry. It can be transformed into various pharmacologically active molecules, which can be further developed into therapeutic drugs .

Material Science Applications

Due to its unique structure, 5-Chloropyrazine-2,3-diamine can be incorporated into materials to modify their properties, such as enhancing thermal stability or electrical conductivity, which is beneficial in creating advanced materials for electronic devices .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Chloropyrazine-2,3-diamine can be used as reagents or markers in chemical assays and diagnostic tests due to their distinct chemical behavior and reactivity .

Agricultural Chemistry

Research is being conducted to explore the use of 5-Chloropyrazine-2,3-diamine derivatives as potential agrochemicals. Their ability to interact with biological systems could lead to the development of new pesticides or herbicides .

Biochemical Studies

This compound is also relevant in biochemical studies, particularly in understanding enzyme mechanisms and interactions. Its structural analogs can act as enzyme inhibitors or activators, providing insights into enzyme functions .

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

Orientations Futures

While specific future directions for 5-Chloropyrazine-2,3-diamine are not available, related compounds such as desalination membranes formed by interfacial polymerization (IP) have been identified as promising areas for future research . The real-world application of such membranes is still hampered by several technical obstacles, and substantial progress in understanding polyamide formation mechanisms and the development of new IP strategies could potentially lead to the redesign of these membranes .

Mécanisme D'action

Target of Action

Pyrrolopyrazine derivatives, which include a similar structure, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 0.64 , which may influence its distribution and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Propriétés

IUPAC Name |

5-chloropyrazine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASZPECEAGTOIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743674 |

Source

|

| Record name | 5-Chloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrazine-2,3-diamine | |

CAS RN |

1259479-81-6 |

Source

|

| Record name | 5-Chloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)

![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)